
8-Methyl-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
8-Methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 129961-74-6 . It is part of the larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which have garnered attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry. Commonly used synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies .Molecular Structure Analysis
The molecular structure of 8-Methyl-1,2,3,4-tetrahydroisoquinoline can be represented by the InChI Code: 1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse. These compounds have been synthesized for various therapeutic activities, with noticeable success in drug discovery for cancer and central nervous system disorders .Physical And Chemical Properties Analysis
8-Methyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 147.22 . More detailed physical and chemical properties may be available from specific product datasheets or material safety data sheets.Aplicaciones Científicas De Investigación
Neurodegenerative Disorders
8-Methyl-1,2,3,4-tetrahydroisoquinoline has shown promise in the treatment of neurodegenerative disorders. Its analogs exhibit diverse biological activities, particularly against neurodegenerative diseases . The compound’s neuroprotective properties are of significant interest, as it may inhibit monoamine oxidase (MAO) and scavenge free radicals, which are crucial in preventing neurotoxicity .
Infectious Diseases
In the realm of infectious diseases, 8-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their antibacterial properties. A novel compound synthesized from this scaffold demonstrated efficacy against pathogenic bacterial strains, including Staphylococcus species .
Neurotransmitter Function
The compound plays a role in neurotransmitter function control and prevention of neurotoxicity related to MAO activity in the brain. It is considered an endogenous amine with neuroprotective profiles, potentially useful in models of neuropathic pain .
Synthetic Strategies
Synthetic strategies for constructing the core scaffold of 8-Methyl-1,2,3,4-tetrahydroisoquinoline involve the Pictet-Spengler reaction, which has been a cornerstone in the synthesis of THIQ compounds. This reaction allows for the formation of various substituted THIQs, expanding the potential for diverse biological applications .
Structural-Activity Relationship (SAR) Studies
SAR studies of 8-Methyl-1,2,3,4-tetrahydroisoquinoline analogs have provided insights into their biological potential and mechanism of action. These studies are crucial for the development of novel analogs with potent biological activity, particularly in medicinal chemistry .
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroisoquinoline involves complex interactions within the central nervous system. It has been implicated in unique neuroprotective mechanisms, which include MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system .
Potential Therapeutic Applications
Beyond its neuroprotective effects, 8-Methyl-1,2,3,4-tetrahydroisoquinoline has potential therapeutic applications in combating substance abuse. Its antiaddictive properties, particularly in attenuating craving, have been observed in cocaine self-administered rats .
Pharmacological Potential
The broad spectrum of action of 8-Methyl-1,2,3,4-tetrahydroisoquinoline in the brain suggests a high pharmacological potential. Its effects on dopamine metabolism and its ability to antagonize behavioral syndromes produced by neurotoxins position it as a candidate for further drug development .
Mecanismo De Acción
Target of Action
8-Methyl-1,2,3,4-tetrahydroisoquinoline, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant .
Mode of Action
1MeTIQ has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
1MeTIQ affects dopamine metabolism . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Pharmacokinetics
It is known that it is enzymatically formed in the brain . The biological actions of 1MeTIQ appear critically dependent on their metabolism .
Result of Action
1MeTIQ offers a unique and complex mechanism of neuroprotection in various neurodegenerative illnesses of the central nervous system . It has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Safety and Hazards
Direcciones Futuras
The future directions for the study of 1,2,3,4-tetrahydroisoquinoline analogs are promising. They may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc. They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .
Propiedades
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUSUNKYIGBDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568602 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
129961-74-6 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



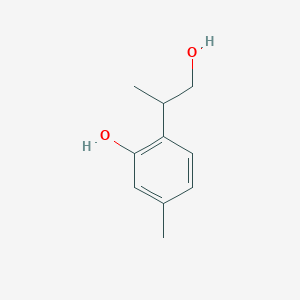



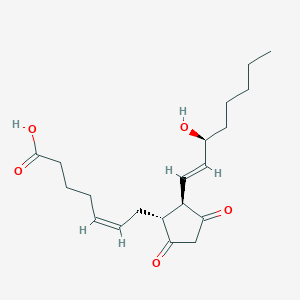

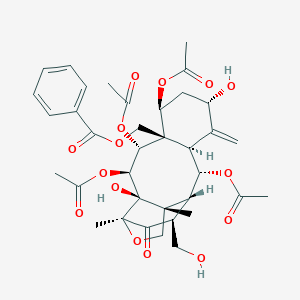
![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)

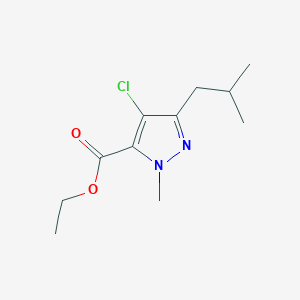
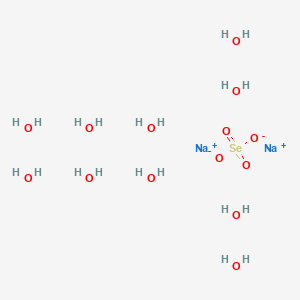
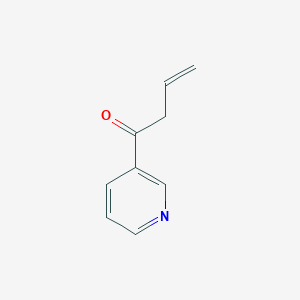
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)